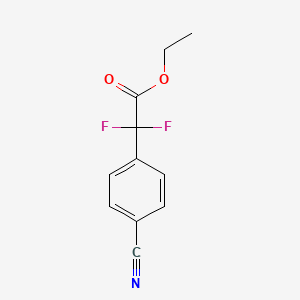

Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate

Overview

Description

Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate is an organic compound characterized by the presence of a cyanophenyl group and two fluorine atoms attached to an acetate moiety

Mechanism of Action

Target of Action

Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate is primarily used as a catalyst in Mitsunobu reactions . The compound’s primary targets are the reactants involved in these reactions. The Mitsunobu reaction is a powerful tool in synthetic organic chemistry for the inversion of stereocenters and has been widely used for the substitution of hydroxyl groups .

Mode of Action

The compound works as an organocatalyst for Mitsunobu reactions by providing ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine . The mechanistic study of the Mitsunobu reaction with these new reagents strongly suggested the formation of betaine intermediates as in typical Mitsunobu reactions .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Mitsunobu reaction pathway. This reaction is an organic reaction that converts primary or secondary alcohols into esters, ethers, amines, and thioethers . The compound, acting as a catalyst, facilitates the reaction and increases its efficiency .

Pharmacokinetics

One can infer that its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its chemical structure, the medium in which it is dissolved, and the presence of other compounds .

Result of Action

The primary result of the action of this compound is the facilitation of the Mitsunobu reaction. This results in the efficient conversion of alcohols into various other compounds, expanding the scope of substrates that can be used in the reaction .

Action Environment

The efficacy and stability of this compound as a catalyst can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of oxygen (required for aerobic oxidation), and the presence of other compounds in the reaction mixture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate typically involves the reaction of ethyl acetate with 4-cyanophenyl difluoromethyl ketone. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

- Ethyl 2-(4-cyanophenyl)acetate

- Ethyl 2-(3,4-dichlorophenyl)acetate

- Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate

Comparison: Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate is unique due to the presence of both cyanophenyl and difluoroacetate groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, stability, and synthetic utility. The difluoroacetate moiety, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug development and other applications.

Biological Activity

Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and synthetic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and synthetic utility.

Chemical Structure and Properties

This compound is characterized by its difluorinated acetic acid moiety and a cyanophenyl group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them suitable for pharmaceutical applications.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Studies indicate that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of pyruvate transport and related enzymes has been documented for analogs of this compound .

- Antiviral Properties: The structural features of this compound suggest potential activity against viral enzymes such as HIV reverse transcriptase .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective inhibition in various enzymatic assays. For example:

- Pyruvate Transport Inhibition: Analogous compounds have shown significant inhibition of pyruvate transport in mitochondria, affecting metabolic processes in cells .

- Antiviral Activity: Compounds with similar frameworks have been tested against HIV, showing promising results in inhibiting viral replication .

Case Studies

- Study on Metabolic Pathways:

- Antiviral Efficacy:

Synthetic Applications

The compound has also been utilized in synthetic organic chemistry due to its unique reactivity patterns:

- C-F Bond Activation: this compound has been employed as a precursor for generating difluoromethylated products through innovative C-F activation strategies .

- Alkylation Reactions: It has been used in defluorinative alkylation reactions to introduce geminal difluoromethyl groups into organic substrates, showcasing its versatility as a synthetic building block .

Data Summary

| Property | Observation |

|---|---|

| Chemical Structure | This compound |

| Inhibition Mechanism | Enzymatic inhibition (e.g., pyruvate transport) |

| Antiviral Activity | Active against HIV reverse transcriptase |

| Synthetic Utility | C-F bond activation; defluorinative alkylation |

Properties

IUPAC Name |

ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO2/c1-2-16-10(15)11(12,13)9-5-3-8(7-14)4-6-9/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZHSNKXWKINQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)C#N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.